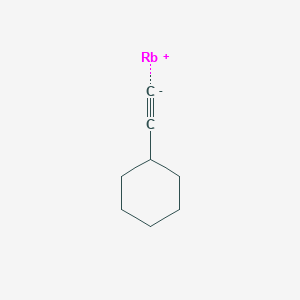
ethynylcyclohexane;rubidium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethynylcyclohexane;rubidium(1+) is a compound that combines the organic molecule ethynylcyclohexane with the alkali metal rubidium in its +1 oxidation state Ethynylcyclohexane is an alkyne derivative of cyclohexane, characterized by the presence of a triple bond between carbon atoms Rubidium, a highly reactive metal, forms ionic compounds with various organic and inorganic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynylcyclohexane can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of a carbon-carbon triple bond, which is a key feature of the ethynyl group.
Rubidium(1+) can be introduced into the compound by reacting ethynylcyclohexane with rubidium hydroxide or rubidium carbonate under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of the rubidium.
Industrial Production Methods
Industrial production of ethynylcyclohexane;rubidium(1+) involves scaling up the laboratory synthesis methods. Large-scale production requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethynylcyclohexane;rubidium(1+) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The rubidium ion can be replaced by other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenated compounds and organometallic reagents are commonly used for substitution reactions.
Major Products
Oxidation: Cyclohexanone and cyclohexanol derivatives.
Reduction: Ethylcyclohexane and other alkane derivatives.
Substitution: Various organometallic compounds and substituted cyclohexane derivatives.
Scientific Research Applications
Ethynylcyclohexane;rubidium(1+) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including sedative and anticonvulsant effects.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of ethynylcyclohexane;rubidium(1+) involves the interaction of the ethynyl group with various molecular targets. The triple bond in the ethynyl group can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. Rubidium(1+) acts as a counterion, stabilizing the compound and facilitating its reactivity.
Comparison with Similar Compounds
Ethynylcyclohexane;rubidium(1+) can be compared with other similar compounds, such as:
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.
Ethylcyclohexane: A saturated hydrocarbon with a similar cyclohexane backbone.
Rubidium(1+) compounds: Other rubidium salts and organometallic compounds with different organic ligands.
The uniqueness of ethynylcyclohexane;rubidium(1+) lies in the combination of the reactive ethynyl group and the alkali metal rubidium, which imparts distinct chemical and physical properties to the compound.
Properties
CAS No. |
61806-61-9 |
|---|---|
Molecular Formula |
C8H11Rb |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethynylcyclohexane;rubidium(1+) |
InChI |
InChI=1S/C8H11.Rb/c1-2-8-6-4-3-5-7-8;/h8H,3-7H2;/q-1;+1 |
InChI Key |
CZRCLSFKWGPGHY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1CCCCC1.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















